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Introduction
The landscape of acute ischemic stroke treatment has been fraught with challenges,

particularly in the realm of neuroprotection. The excitotoxicity hypothesis, which posits that

excessive glutamate release following ischemia leads to neuronal death via overactivation of

N-methyl-D-aspartate (NMDA) receptors, has been a central focus of drug development.

Dextrorphan, the primary active metabolite of the common antitussive dextromethorphan,

emerged as a promising neuroprotective agent due to its non-competitive antagonism of the

NMDA receptor. This guide provides a comprehensive comparison of the clinical trial results of

Dextrorphan for stroke treatment with other NMDA receptor antagonists that have undergone

clinical evaluation.

Comparative Analysis of Clinical Trial Results
The clinical development of Dextrorphan and other NMDA receptor antagonists for acute

ischemic stroke has unfortunately been marked by a lack of success in demonstrating clinical

efficacy. The following tables summarize the key findings from clinical trials of Dextrorphan
and its alternatives.
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Trial/Study
Patient
Population

Intervention
Outcome
Measures

Results

Albers et al.

(1995)[1][2]

67 patients with

mild-to-moderate

hemispheric

stroke within 48

hours of onset

Intravenous

Dextrorphan

(n=51) or

placebo (n=16).

Dose-escalation

design.

Change in

National

Institutes of

Health Stroke

Scale (NIHSS)

score at 48

hours, safety,

and tolerability.

The mean

change in NIHSS

scores was

"virtually

identical" for both

Dextrorphan and

placebo-treated

patients, with

most showing

approximately a

1-point

improvement

over 48 hours.

Dextrorphan was

associated with a

high incidence of

adverse effects,

including

nystagmus,

somnolence,

agitation, and

hallucinations.
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Drug Trial/Study
Patient
Population

Intervention
Outcome
Measures

Results

Selfotel

ASSIST Trials

(Davis et al.,

2000)[3][4][5]

567 patients

with acute

ischemic

hemispheric

stroke within

6 hours of

onset

Single

intravenous

dose of

Selfotel (1.5

mg/kg) or

placebo

Functional

outcome at

90 days

(Barthel

Index ≥60),

mortality.

No

improvement

in functional

outcome. A

trend towards

increased

mortality in

the Selfotel

group,

particularly

within the first

30 days and

in patients

with severe

stroke. The

trials were

suspended

due to safety

concerns.

Aptiganel Albers et al.

(2001)[6]

628 patients

with

hemispheric

ischemic

stroke within

6 hours of

onset

Intravenous

Aptiganel

(high-dose or

low-dose) or

placebo

Modified

Rankin Scale

(mRS) score

at 90 days,

mortality,

change in

NIHSS score

at 7 days.

No

improvement

in mRS

scores.

Placebo-

treated

patients

showed

slightly

greater

neurological

improvement

on the NIHSS

at 7 days. A

trend towards
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higher

mortality in

the high-dose

Aptiganel

group. The

trial was

suspended

due to lack of

efficacy and

safety

concerns.

Gavestinel

GAIN

International

& GAIN

Americas

(Lees et al.,

2000; Sacco

et al., 2001)

[7][8]

GAIN

International:

1804

patients;

GAIN

Americas:

1367 patients

with acute

ischemic

stroke within

6 hours of

onset

Intravenous

Gavestinel or

placebo

Functional

outcome at 3

months

(Barthel

Index).

No

improvement

in functional

outcomes.

The

distribution of

Barthel Index

scores was

virtually the

same

between the

Gavestinel

and placebo

groups.

Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for

interpreting their outcomes.

Dextrorphan (Albers et al., 1995)
Study Design: A seven-center, two-part, dose-escalation, placebo-controlled, double-blind

(initial phase) and open-label (subsequent phase) trial.[2]
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Inclusion Criteria: Patients aged 18-80 years with an acute supratentorial ischemic stroke

within 48 hours of symptom onset.[2]

Exclusion Criteria: Patients with rapidly improving neurological deficits, severe medical

illness, or those taking medications with potential interactions.[2]

Intervention:

Phase 1 (Placebo-controlled): Intravenous infusion of Dextrorphan (n=22) or placebo

(n=15). It started with a 1-hour loading dose (60 to 150 mg) followed by a 23-hour

ascending-dose maintenance infusion.[1]

Phase 2 (Open-label): 29 patients received a 1-hour loading dose (145 to 260 mg)

followed by an 11-hour constant rate infusion (30 to 70 mg/h).[1]

Primary Endpoints: Safety and tolerability, determined by the incidence and severity of

adverse events. The maximum tolerated dose was a key determination.[1]

Secondary Endpoints: Change in NIHSS score at 48 hours.[1]

Selfotel (ASSIST Trials)
Study Design: Two pivotal, multicenter, randomized, double-blind, placebo-controlled,

parallel-design phase 3 trials.[3][4]

Inclusion Criteria: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and

a motor deficit, with treatment initiated within 6 hours of symptom onset.[5]

Intervention: A single intravenous dose of Selfotel (1.5 mg/kg) or placebo.[5]

Primary Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 at 90

days, indicating a reasonable level of functional independence.[4]

Secondary Endpoints: Mortality, neurological scores (NIHSS and Scandinavian Stroke

Scale), and adverse events.[3]

Aptiganel (Albers et al., 2001)
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Study Design: A nested phase 2/phase 3 randomized, double-blind, placebo-controlled trial

conducted at 156 medical centers.[6]

Inclusion Criteria: Patients with hemispheric ischemic stroke who could be treated within 6

hours of symptom onset.[6]

Intervention: Patients were randomly assigned to receive high-dose Aptiganel (5-mg bolus

followed by 0.75 mg/h for 12 hours), low-dose Aptiganel (3-mg bolus followed by 0.5 mg/h for

12 hours), or placebo.[6]

Primary Endpoint: Modified Rankin Scale (mRS) score at 90 days.[6]

Secondary Endpoints: Mortality and change in NIHSS score at 7 days.[6]

Gavestinel (GAIN International & GAIN Americas)
Study Design: Two large, randomized, double-blind, placebo-controlled trials.[7][8]

Inclusion Criteria: Conscious patients with a stroke involving limb weakness, with treatment

initiated within 6 hours of symptom onset.[8]

Intervention: Intravenous loading dose of Gavestinel (800 mg) followed by five maintenance

doses (200 mg every 12 hours) or a matching placebo.[8]

Primary Endpoint: Functional outcome at 3 months, assessed by the Barthel Index,

categorized as good (95-100), moderate (60-90), or poor (0-55 or dead).[8]

Secondary Endpoints: Mortality and safety.[8]

Signaling Pathways and Mechanism of Action
The neuroprotective strategy of Dextrorphan and its alternatives is rooted in the modulation of

the NMDA receptor-mediated excitotoxicity cascade.

Dextrorphan's Mechanism of Action in Ischemic Stroke
Dextrorphan acts as a non-competitive antagonist at the NMDA receptor. During an ischemic

stroke, the lack of oxygen and glucose leads to excessive release of the excitatory

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/figure/Acute-and-chronic-excitotoxicity-and-shared-mechanisms-between-ischemic-stroke-and_fig2_372089865
https://www.researchgate.net/figure/Acute-and-chronic-excitotoxicity-and-shared-mechanisms-between-ischemic-stroke-and_fig2_372089865
https://www.researchgate.net/figure/Acute-and-chronic-excitotoxicity-and-shared-mechanisms-between-ischemic-stroke-and_fig2_372089865
https://www.researchgate.net/figure/Acute-and-chronic-excitotoxicity-and-shared-mechanisms-between-ischemic-stroke-and_fig2_372089865
https://www.researchgate.net/figure/Acute-and-chronic-excitotoxicity-and-shared-mechanisms-between-ischemic-stroke-and_fig2_372089865
https://pmc.ncbi.nlm.nih.gov/articles/PMC3258743/
https://www.researchgate.net/publication/221796202_Evaluation_of_the_neuroprotective_effect_of_dextromethorphan_in_the_acute_phase_of_ischaemic_stroke
https://www.researchgate.net/publication/221796202_Evaluation_of_the_neuroprotective_effect_of_dextromethorphan_in_the_acute_phase_of_ischaemic_stroke
https://www.researchgate.net/publication/221796202_Evaluation_of_the_neuroprotective_effect_of_dextromethorphan_in_the_acute_phase_of_ischaemic_stroke
https://www.researchgate.net/publication/221796202_Evaluation_of_the_neuroprotective_effect_of_dextromethorphan_in_the_acute_phase_of_ischaemic_stroke
https://www.researchgate.net/publication/221796202_Evaluation_of_the_neuroprotective_effect_of_dextromethorphan_in_the_acute_phase_of_ischaemic_stroke
https://www.benchchem.com/product/b195859?utm_src=pdf-body
https://www.benchchem.com/product/b195859?utm_src=pdf-body
https://www.benchchem.com/product/b195859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


neurotransmitter glutamate into the synaptic cleft. This overstimulates NMDA receptors,

causing a massive influx of calcium ions (Ca2+) into the neurons. This calcium overload

triggers a cascade of detrimental downstream signaling pathways, ultimately leading to

neuronal cell death. By blocking the NMDA receptor, Dextrorphan aims to attenuate this

calcium influx and interrupt the excitotoxic cascade.
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Dextrorphan's blockade of the NMDA receptor in the excitotoxic cascade.

Experimental Workflow of a Typical Neuroprotection
Clinical Trial
The clinical trials for Dextrorphan and other neuroprotective agents generally follow a

standardized workflow, from patient screening to long-term follow-up.
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Generalized workflow of a randomized controlled trial for acute stroke.
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Conclusion
The clinical trials of Dextrorphan and other NMDA receptor antagonists for the treatment of

acute ischemic stroke have consistently failed to demonstrate a significant improvement in

clinical outcomes. While preclinical studies showed promise in reducing neuronal damage, this

did not translate to benefits in human patients. The trials were often terminated early due to a

lack of efficacy and, in some cases, safety concerns, including increased mortality.

Several factors may have contributed to these failures, including the narrow therapeutic

window for neuroprotection, the heterogeneity of stroke patients, and the potential for dose-

limiting side effects that prevent the administration of a therapeutically effective concentration

of the drug to the ischemic brain tissue. The disappointing results from these trials have led to a

shift in focus within the field of stroke research, with a greater emphasis on reperfusion

therapies and the exploration of other neuroprotective pathways beyond NMDA receptor

antagonism. For drug development professionals, these findings underscore the critical

importance of robust preclinical models that can more accurately predict clinical efficacy and

the need for innovative clinical trial designs to address the complexities of acute stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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